molecular formula C17H21NO4S B2927032 N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 379726-29-1

N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B2927032
CAS RN: 379726-29-1
M. Wt: 335.42
InChI Key: FJJHJFMKTXZDTR-UHFFFAOYSA-N
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Description

“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is a chemical compound with the CAS Number: 91246-94-5 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is 1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3 .


Physical And Chemical Properties Analysis

“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” has a melting point of 75-78 degrees Celsius . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Antimicrobial Properties

N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide and related phenylpropanoids have been researched for their antimicrobial properties. A study on compounds isolated from Piper sarmentosum, which includes similar phenylpropanoid structures, revealed antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis (Masuda et al., 1991).

Synthesis Applications

This compound is used in novel synthesis methods. For example, its derivatives have been utilized as electrophilic cyanation reagents, enabling the synthesis of various benzonitriles from aryl bromides (Anbarasan et al., 2011). This demonstrates its versatility in organic synthesis, particularly in pharmaceutical intermediates production.

Antifungal and Larvicidal Properties

Similar phenylpropanoid derivatives exhibit antifungal and larvicidal activities. A compound closely related to beta-asarone, derived from the root bark of Cordia alliodora, showed significant activity against the phytopathogenic mold Cladosporium cucumerinum and the larvae of the yellow-fever-transmitting mosquito Aedes aegypti (Ioset et al., 2000).

Oncology Research

In oncology research, derivatives of N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide have been studied. Compounds from sulfonamide-focused libraries, including similar structures, have been evaluated for their antitumor properties, and some have progressed to clinical trials as potent cell cycle inhibitors (Owa et al., 2002).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13(17(19)14-7-5-4-6-8-14)18(2)23(20,21)16-11-9-15(22-3)10-12-16/h4-13,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJHJFMKTXZDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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